

Spectroscopic Characterization of 3,3-Dimethyl-6-nitroindoline

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Compound of Interest

Compound Name: 3,3-Dimethyl-6-nitroindoline

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An In-depth Technical Guide for Researchers

This guide provides a detailed overview of the spectroscopic data for **3,3-Dimethyl-6-nitroindoline**, a heterocyclic compound of interest in various fields of chemical research and development. The structural elucidation of such molecules relies heavily on analytical techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document presents predicted and comparative spectral data, detailed experimental protocols, and a logical workflow for spectroscopic analysis to aid researchers in its characterization.

Molecular Structure

The structure of **3,3-Dimethyl-6-nitroindoline** consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring (indoline). Two methyl groups are attached to the C3 position, and a nitro group is substituted at the C6 position of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. While experimental spectra for **3,3-Dimethyl-6-nitroindoline** are not readily available in the searched literature, data for the parent compound, 6-nitroindoline, and related substituted indolines can be used to predict the chemical shifts.^{[1][2]}

Predicted ¹H NMR Data

The ^1H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the indoline ring, and the gem-dimethyl protons.

| Proton Assignment | Predicted Chemical Shift (δ , ppm) | Multiplicity | Notes |
|-------------------------|--|--------------|--|
| H-7 | ~7.5 | d | Aromatic proton adjacent to the nitro group. |
| H-5 | ~7.3 | dd | Aromatic proton ortho to the nitro group. |
| H-4 | ~7.1 | d | Aromatic proton meta to the nitro group. |
| -NH- | Variable | br s | Broad singlet, exchangeable with D_2O . Position is solvent dependent. |
| -CH ₂ - (C2) | ~3.1 | s | Methylene protons on the indoline ring. |
| -CH ₃ (C3) | ~1.3 | s (6H) | Singlet for the six protons of the two methyl groups. |

Note: Predictions are based on data for 6-nitroindoline and general substituent effects in a CDCl_3 solvent.[\[1\]](#)

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ , ppm) | Notes |
|-------------------|--|--|
| C-7a | ~150 | Quaternary carbon at the ring junction. |
| C-6 | ~143 | Aromatic carbon attached to the nitro group. |
| C-3a | ~135 | Quaternary carbon at the ring junction. |
| C-4 | ~125 | Aromatic CH. |
| C-5 | ~119 | Aromatic CH. |
| C-7 | ~116 | Aromatic CH. |
| C-2 | ~58 | Methylene carbon. |
| C-3 | ~45 | Quaternary carbon bearing the methyl groups. |
| -CH ₃ | ~25 | Methyl carbons. |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

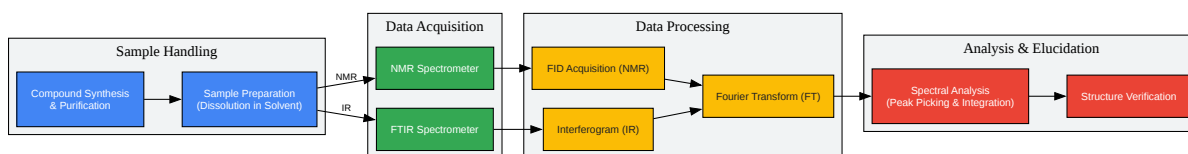
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3,3-Dimethyl-6-nitroindoline** is expected to show characteristic absorption bands for the N-H bond, C-H bonds, the nitro group, and the aromatic ring.

| Functional Group | Characteristic Absorption (cm ⁻¹) | Intensity |
|---|---|---------------|
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| C=C Aromatic Stretch | 1600 - 1620 & 1450 - 1500 | Medium-Strong |
| Nitro (NO ₂) Asymmetric Stretch | 1500 - 1550 | Strong |
| Nitro (NO ₂) Symmetric Stretch | 1330 - 1370 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |

Note: Based on typical IR absorption frequencies for substituted indolines and nitro compounds.^{[2][3]}

Experimental Workflow and Protocols

The structural characterization of a compound like **3,3-Dimethyl-6-nitroindoline** follows a standardized workflow.



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